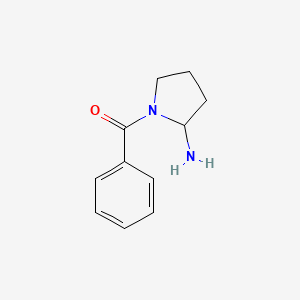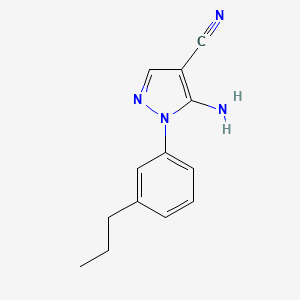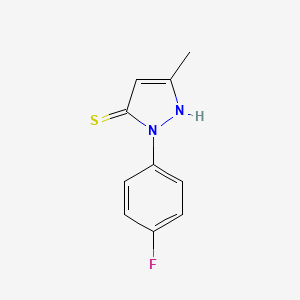
(4S,4'S)-2,2'-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique structure combining a trimethylsilyl group, a phenylene core, and two benzyl-dihydrooxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) typically involves multiple steps:
Formation of the Dihydrooxazole Rings: This can be achieved through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trimethylsilyl Group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenylene Core: The final step involves coupling the dihydrooxazole units with the phenylene core, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole rings, potentially converting them to amino alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amino alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) can be used as a ligand in catalysis, particularly in asymmetric synthesis. Its unique structure allows for the formation of chiral complexes that can catalyze various organic transformations with high enantioselectivity.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a building block in drug design. The dihydrooxazole rings and benzyl groups can interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.
Mécanisme D'action
The mechanism of action of (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,4’S)-2,2’-(2-Phenylene)bis(4-Benzyl-4,5-dihydrooxazole): Lacks the trimethylsilyl group, which may affect its reactivity and applications.
(4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Methyl-4,5-dihydrooxazole): Contains methyl groups instead of benzyl groups, potentially altering its chemical properties.
Uniqueness
The presence of the trimethylsilyl group in (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) imparts unique reactivity and stability, making it a valuable compound for specific applications in synthesis and catalysis.
Propriétés
Formule moléculaire |
C29H32N2O2Si |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
[2,6-bis[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C29H32N2O2Si/c1-34(2,3)27-25(28-30-23(19-32-28)17-21-11-6-4-7-12-21)15-10-16-26(27)29-31-24(20-33-29)18-22-13-8-5-9-14-22/h4-16,23-24H,17-20H2,1-3H3/t23-,24-/m0/s1 |
Clé InChI |
FXUDRBIVSMYYJG-ZEQRLZLVSA-N |
SMILES isomérique |
C[Si](C)(C)C1=C(C=CC=C1C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 |
SMILES canonique |
C[Si](C)(C)C1=C(C=CC=C1C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)


![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)



![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
![4-(Aminomethyl)benzo[d]oxazol-2-ol](/img/structure/B12877318.png)
